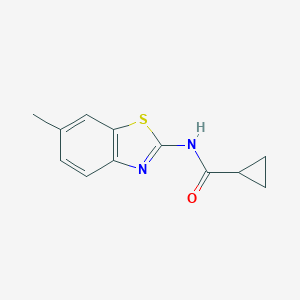

N-(6-Methyl-1,3-benzothiazol-2-yl)cyclopropancarboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(6-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C12H12N2OS and its molecular weight is 232.30 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-(6-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Hemmung der ITK-Kinase zur Behandlung von allergischem Asthma

Die Verbindung N-(6-Methyl-1,3-benzothiazol-2-yl)cyclopropancarboxamid wurde auf ihr Potenzial untersucht, die nicht-rezeptor-Tyrosinkinase ITK zu hemmen, die Teil der T-Zell-Rezeptor-Signaltransduktionskaskade ist. Diese Hemmung könnte eine neuartige Behandlung für allergisches Asthma darstellen, da ITK eine bedeutende Rolle bei der T-Zell-Aktivierung und der mit Asthma verbundenen Entzündungsreaktion spielt .

Muskelrelaxierende Wirkung

Eine weitere Anwendung dieser Verbindung hängt mit ihren muskelrelaxierenden Eigenschaften zusammen. Insbesondere 2-Amino-6-methylbenzothiazol, das strukturell mit unserer Zielverbindung verwandt ist, wurde auf seine Anti-Tetanus-Aktivität untersucht. Dies deutet darauf hin, dass Derivate wie This compound auch für ähnliche neuromuskuläre Anwendungen untersucht werden könnten .

Chemische Synthese und pharmakologische Forschung

Diese Verbindung ist von verschiedenen Lieferanten für wissenschaftliche Forschungszwecke erhältlich, was auf ihre Verwendung in der chemischen Synthese und pharmakologischen Forschung hindeutet. Sie dient als Baustein bei der Synthese komplexerer Moleküle, die verschiedene biologische Aktivitäten haben könnten .

Synthese von Derivaten zur pharmakologischen Bewertung

Das strukturelle Motiv von Benzothiazol wird oft bei der Synthese pharmakologisch aktiver Derivate verwendet. Beispielsweise gab es Forschung zur Synthese von N-(6-Chlorbenzo[d]thiazol-2-yl)-5-substituierten Phenyl-1,3,4-oxadiazol-2-aminen, was darauf hindeutet, dass unsere Verbindung auch als Vorläufer oder Zwischenprodukt bei der Herstellung neuer therapeutischer Mittel verwendet werden könnte .

Wirkmechanismus

Target of Action

Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may target theDprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . In the case of anti-tubercular activity, these compounds may inhibit the DprE1 enzyme, thereby hindering the survival of M. tuberculosis .

Result of Action

Benzothiazole derivatives have been reported to exhibit inhibitory effects againstM. tuberculosis, suggesting that they may lead to the death of these bacteria .

Biologische Aktivität

N-(6-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of N-(6-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide is C11H11N3OS, with a molecular weight of approximately 233.290 g/mol. The compound features a benzothiazole moiety and a cyclopropane carboxamide group , contributing to its unique reactivity and biological properties.

Antimicrobial Properties

Research indicates that N-(6-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide exhibits notable antimicrobial activity . The benzothiazole structure is known for its interaction with bacterial enzymes involved in cell wall synthesis, which can inhibit bacterial growth. In vitro studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents .

Anticancer Potential

The compound has also been investigated for its anticancer properties . Studies have shown that it can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. For instance, it has been reported to affect the expression of proteins involved in the cell cycle and apoptosis, suggesting potential applications in cancer therapy.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, N-(6-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide has been explored for its anti-inflammatory effects . Research indicates that it may inhibit the production of pro-inflammatory cytokines and reduce inflammation in various cellular models, which could be beneficial in treating inflammatory diseases .

The biological activity of N-(6-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide is primarily attributed to its ability to interact with specific molecular targets within biological systems. Its mechanism may involve:

- Enzyme Inhibition: Binding to active sites of enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Modulation: Acting as an agonist or antagonist at specific receptors related to inflammation and apoptosis.

Synthesis

The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide typically involves several key steps:

- Formation of the Benzothiazole Ring: This can be achieved through cyclization reactions involving 2-aminothiophenol and suitable aldehydes or ketones.

- Introduction of the Cyclopropane Group: Cyclopropanation reactions using diazo compounds under transition metal catalysis are commonly employed.

- Amidation Reaction: The final step involves reacting the cyclopropane carboxylic acid with the benzothiazole derivative to yield the desired compound .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of N-(6-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide, a comparison with structurally similar compounds is beneficial:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 6-Methyl-1,3-benzothiazol-2-amines | C10H9N3S | Precursor in synthesis; similar benzothiazole structure |

| N-(6-Methoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide | C11H12N2O2S | Contains methoxy group; studied for similar biological activities |

| Ethyl (6-amino-1,3-benzothiazol-2-yl)carbamate | C10H11N3O2S | Related compound with carbamate functionality; potential for similar applications |

The distinct combination of the benzothiazole ring and cyclopropane carboxamide group makes N-(6-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide particularly versatile for various applications in medicinal chemistry.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Study on Antimicrobial Efficacy: A recent study evaluated the efficacy of N-(6-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide against resistant strains of bacteria. Results indicated significant inhibition rates comparable to established antibiotics .

- Anticancer Research: In vitro experiments demonstrated that this compound could reduce tumor cell viability by over 50% at certain concentrations through apoptosis induction mechanisms.

- Inflammation Model Studies: Animal model studies showed that treatment with this compound led to reduced levels of inflammatory markers in serum samples compared to control groups .

Eigenschaften

IUPAC Name |

N-(6-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c1-7-2-5-9-10(6-7)16-12(13-9)14-11(15)8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGAAFFCTEWXZHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.